molecular formula C14H23BN2O3 B1434152 4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid CAS No. 1003028-43-0

4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid

Cat. No. B1434152
M. Wt: 278.16 g/mol
InChI Key: PZCJFUYHXMZFPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of “4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid” can be represented by the InChI string: InChI=1S/C15H22N2O3/c1-16-8-10-17 (11-9-16)7-2-12-20-14-5-3-13 (4-6-14)15 (18)19/h3-6H,2,7-12H2,1H3, (H,18,19) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid” include a molecular weight of 278.35 g/mol . The compound has a topological polar surface area of 53 Ų and a complexity of 296 . It has a rotatable bond count of 6 and a hydrogen bond donor count of 1 .

Scientific Research Applications

Benzoxaboroles: Synthesis and Applications

Benzoxaboroles, derivatives of phenylboronic acids, have been studied for their unique properties and applications. These compounds have been investigated for their role as building blocks in organic synthesis, their biological activity, and their potential in clinical trials. Benzoxaboroles can also bind hydroxyl compounds, making them useful as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

Electrochemical Biosensors Based on Phenylboronic Acid Derivatives

Recent progress in the development of electrochemical biosensors has highlighted the use of phenylboronic acid (PBA) and its derivatives. These substances are known for their selective binding to diols, enabling the construction of glucose sensors among other applications. PBA-modified electrodes have been explored for the detection of various compounds, showcasing the versatility and potential of phenylboronic acid derivatives in biosensing technologies (Anzai, 2016).

Drug Delivery Applications

Phenylboronic acid derivatives have also been examined for their potential in drug delivery systems. Research into pH- and sugar-sensitive layer-by-layer films and microcapsules has demonstrated their applicability in releasing drugs in response to specific biological triggers. This research aims to develop more precise and controlled drug delivery mechanisms, highlighting the importance of phenylboronic acid derivatives in pharmaceutical applications (Sato et al., 2011).

Future Directions

The future directions for “4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid” could involve further studies on its potential applications in various fields of research and industry. Additionally, further exploration of its synthesis, chemical reactions, and mechanism of action could provide valuable insights .

properties

IUPAC Name

[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-16-8-10-17(11-9-16)7-2-12-20-14-5-3-13(4-6-14)15(18)19/h3-6,18-19H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCJFUYHXMZFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCCN2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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